[3-(Difluoromethyl)-1H-indazol-5-yl]azinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1H-indazole derivatives using difluoromethylation reagents . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the indazole ring .
Industrial Production Methods
Industrial production of [3-(Difluoromethyl)-1H-indazol-5-yl]azinate may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylation reagents and optimized reaction conditions to achieve high yields and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-1H-indazol-5-yl]azinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenating agents) . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
[3-(Difluoromethyl)-1H-indazol-5-yl]azinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)-1H-indazol-5-yl]azinate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl group and exhibit similar biological activities.
Difluoroalkanes: Compounds with difluoromethyl groups that undergo similar chemical reactions.
Uniqueness
[3-(Difluoromethyl)-1H-indazol-5-yl]azinate is unique due to its indazole core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(difluoromethyl)-5-nitro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-8(10)7-5-3-4(13(14)15)1-2-6(5)11-12-7/h1-3,8H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQJVHKIUVUJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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